molecular formula C23H21N3O3S2 B2729478 N-benzyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252929-18-2

N-benzyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2729478
CAS No.: 1252929-18-2
M. Wt: 451.56
InChI Key: CHIRRGZIAZAKGG-UHFFFAOYSA-N
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Description

N-benzyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene and pyrimidine ring. Key structural attributes include:

  • 3-Methoxybenzyl substitution at the 3-position of the thienopyrimidine core.
  • Sulfanyl group at the 2-position, linked to an N-benzyl acetamide side chain.

This compound is synthesized via a multi-step procedure starting from methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields intermediates that undergo cyclization and O-demethylation to form the final product .

Properties

IUPAC Name

N-benzyl-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-29-18-9-5-8-17(12-18)14-26-22(28)21-19(10-11-30-21)25-23(26)31-15-20(27)24-13-16-6-3-2-4-7-16/h2-12H,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIRRGZIAZAKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesisThe final step often involves the formation of the acetamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

N-benzyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Core Heterocyclic Systems

The thieno[3,2-d]pyrimidin-4-one core distinguishes the target compound from analogs with alternative heterocyclic systems:

Compound Class Core Structure Key Differences Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one High aromaticity, planar structure
Benzothieno-triazolo-pyrimidines Benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Additional triazole ring increases rigidity and electron deficiency
Tetrahydroisoquinoline Derivatives Tetrahydroisoquinoline Non-aromatic, saturated core enhances conformational flexibility
Pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidine Nitrogen-rich core, often used in kinase inhibitors

Implications :

  • The aromatic thienopyrimidine core in the target compound may enhance π-π stacking in biological targets compared to saturated cores (e.g., tetrahydroisoquinoline) .
  • Rigid cores (e.g., benzothieno-triazolo-pyrimidines) may reduce solubility but improve binding specificity .

Substituent Effects

Substituents critically influence pharmacological properties:

Compound Substituents Biological Relevance Reference
Target Compound 3-Methoxybenzyl, N-benzyl acetamide Lipophilicity (logP ~3.5 estimated)
N-Phenyl-2-(benzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamide (10a) Phenyl group, sulfanyl acetamide Enhanced hydrogen bonding potential
Orexin-1 Receptor Antagonists (e.g., Compound 30) Diethylamino, dimethoxy groups Increased CNS penetration
Fluorinated Pyrazolo-pyrimidines 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl Improved metabolic stability

Key Observations :

  • Fluorine substitutions (e.g., in pyrazolo-pyrimidines) enhance metabolic stability and electronegativity .

Biological Activity

N-benzyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of thieno[3,2-d]pyrimidine and sulfanyl moieties. Its molecular formula is C20H21N3O4SC_{20}H_{21}N_3O_4S, with a molecular weight of approximately 393.46 g/mol. The structural features contribute to its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound's mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation.

Study Cell Line IC₅₀ (µM) Mechanism
Xia et al. (2022)HT29 (colon cancer)50Induction of apoptosis
Fan et al. (2022)DU145 (prostate cancer)49.85Inhibition of EGFR kinase

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

2. Anti-inflammatory Effects

Compounds containing similar structures have shown significant anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Compound IC₅₀ (µM) Target
Indomethacin9.17COX-1/COX-2
N-benzyl derivative8.23COX-2

Inhibiting these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

3. Antimicrobial Activity

The triazole and thieno[3,2-d]pyrimidine structures are known for their broad-spectrum antimicrobial activities. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammatory responses.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, contributing to cytotoxic effects against tumor cells.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Xia et al. demonstrated significant antitumor activity through apoptosis induction in HT29 cells.
  • Fan et al. evaluated cytotoxicity against DU145 cells and reported promising results with IC₅₀ values comparable to established anticancer drugs.

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